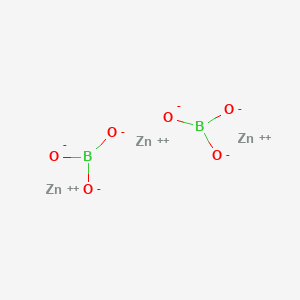

orthoboric acid, zinc salt

Description

Contextual Significance of Borate (B1201080) Compounds in Advanced Materials

Borate compounds, characterized by boron-oxygen anionic groups, are a cornerstone in the development of advanced materials. nih.govnih.gov Their structural versatility, stemming from the ability of boron to exist in both trigonal planar BO₃ and tetrahedral BO₄ coordination, allows for the formation of a vast array of networks, from simple monomers to complex polyborate chains, layers, and frameworks. mdpi.com This structural richness is fundamental to their wide-ranging applications. bohrium.com

In materials science, borates are integral components in glasses and ceramics, where they often act as fluxes to lower melting temperatures and improve vitrification. researchgate.net Borosilicate glasses, for example, are renowned for their thermal resistance and durability. borates.today Beyond traditional uses, borates are critical in modern technologies. They are investigated as cathode materials for advanced batteries due to their structural stability and low weight, which can translate to higher theoretical capacities. mdpi.com Their unique optical properties are harnessed in non-linear optical (NLO) materials for frequency conversion in lasers. nih.gov Furthermore, the lightness, heat resistance, and neutron-absorbing capabilities of boron compounds make them valuable in aerospace, electronics, and nuclear applications. bohrium.comresearchgate.net Many borates also serve as effective flame retardants in polymers, textiles, and coatings, enhancing safety in a multitude of consumer and industrial products. wikipedia.orgborax.comlaboratorynotes.com

The Unique Position of Zinc-Containing Borates (Zincoborates) in Research

Within the extensive family of borate materials, zinc-containing borates, or zincoborates, have garnered intensive research interest. nih.govnih.gov The incorporation of zinc cations (Zn²⁺) into borate networks introduces unique structural and functional modifications. nih.gov The strong-bonded nature of zinc cations can regulate the final structure and properties, leading to materials with enhanced or novel characteristics. nih.gov

Zincoborates represent a rich source of functional materials with applications ranging from flame retardants and corrosion inhibitors to specialized optical crystals. nih.govwikipedia.org For instance, compounds like Bi₂ZnOB₂O₆ have been identified as promising non-linear optical (NLO) materials. nih.gov The ability to substitute zinc for other elements, such as beryllium in KBe₂BO₃F₂ (KBBF)-type structures, has proven to be a successful strategy for designing new UV and deep-UV NLO materials with improved safety profiles. nih.gov The family of hydrated zinc borates is particularly important industrially, with various formulations used to improve the fire performance and electrical properties of polymers and to preserve wood composites. nih.gov The specific composition, such as 2ZnO·3B₂O₃·3.5H₂O, is manufactured on a large scale for these purposes. nih.govnih.gov

Current Research Trajectories and Open Questions Pertaining to Borate Networks in Zinc Systems

Current research on zincoborate systems is focused on several key areas, including the synthesis of novel structures, understanding structure-property relationships, and refining their application in advanced technologies. nih.govresearchgate.net Trizinc diborate (Zn₃B₂O₆) itself is a subject of detailed investigation and exists in at least two polymorphs, a low-temperature (α) and a high-temperature (β) form, which have been synthesized via solid-state reactions. researchgate.net

A significant area of inquiry involves the structural role of zinc oxide (ZnO) in borate glass networks. Depending on its concentration, ZnO can act as either a network modifier or a network former, which dramatically influences the material's properties, such as its refractive index and the number of non-bridging oxygen atoms. researchgate.netresearchgate.net Understanding this dual role is crucial for designing glasses with tailored optical and physical characteristics. researchgate.net Researchers employ multiple spectroscopic techniques, including ¹¹B NMR and Raman spectroscopy, to probe the short-range order and connectivity within these glass systems. rsc.orgrsc.org

Open questions remain regarding the precise control over the crystallization behavior in zincoborate glasses, which can lead to the formation of multiple crystalline phases, including α-Zn₃B₂O₆ and β-Zn₃B₂O₆. researchgate.net The synthesis of phase-pure zinc borates, such as Zn₃B₂O₆ ceramics for microwave dielectric applications, is an active area of development, aiming for materials with low dielectric constants and low sintering temperatures for use in technologies like low-temperature co-fired ceramics (LTCC). researchgate.net Furthermore, the creation of open-framework zincoborates, such as one formed by Zn₆B₁₂O₂₄ clusters, presents possibilities for new materials with porous architectures suitable for catalysis or separation applications. mst.edu The luminescent properties of doped Zn₃B₂O₆, for instance with Europium (Eu³⁺) and Lithium (Li⁺), are also being explored for applications in red-emitting phosphors for white LEDs. tandfonline.com

Data Tables

Table 1: Crystallographic Data for Trizinc Diborate (Zn₃B₂O₆) Polymorphs This table summarizes the crystal structure information for the α and β forms of Trizinc Diborate.

| Property | α-Zn₃B₂O₆ researchgate.net | β-Zn₃B₂O₆ researchgate.net |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/c |

| Lattice Parameters | a=6.302(2) Å, b=8.248(1) Å, c=10.020(1) Å | a=23.840(1) Å, b=5.049(1) Å, c=8.388(1) Å |

| α=89.85(1)°, β=89.79(1)°, γ=73.25(1)° | β=102.905(9)° | |

| Formula Units (Z) | 4 | 8 |

Table 2: Selected Zincoborate Compounds and Their Research Interest This table highlights various zinc-containing borates and their significant properties or applications noted in research.

| Compound Name | Formula | Noted Property/Application of Interest | Reference(s) |

| Trizinc Diborate | Zn₃B₂O₆ | Microwave dielectric ceramics, host for phosphors. | researchgate.netresearchgate.nettandfonline.com |

| Bismuth Zinc Borate | Bi₂ZnOB₂O₆ | Promising non-linear optical (NLO) material. | nih.gov |

| Potassium Zinc Borate | KZnB₃O₆ | Anomalous thermal expansion properties. | nih.gov |

| Cesium Zinc Borate | Cs₃Zn₆B₉O₂₁ | KBBF-type layered structure, enhanced SHG efficiency. | nih.gov |

| Hydrated Zinc Borate | 2ZnO·3B₂O₃·3.5H₂O | Industrial flame retardant, smoke suppressant, wood preservative. | borax.comnih.govnih.gov |

| Anhydrous Zinc Borate | 2ZnO·3B₂O₃ | Flame retardant for high-temperature polymer processing. | wikipedia.org |

| Open-Framework Zincoborate | Zn(H₂O)B₂O₄·xH₂O | Open architecture with one-dimensional channels. | mst.edu |

Properties

CAS No. |

10361-94-1 |

|---|---|

Molecular Formula |

BH3O3Zn+2 |

Molecular Weight |

127.2 g/mol |

IUPAC Name |

zinc boric acid |

InChI |

InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H;/q;+2 |

InChI Key |

XKFMPPZCSYRTNH-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Color/Form |

White, amorphous powder White granula |

density |

2.7 at 68 °F (USCG, 1999) 3.64 g/cu cm |

melting_point |

980 °C |

Other CAS No. |

1332-07-6 14720-55-9 |

physical_description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses. DryPowder; OtherSolid; PelletsLargeCrystals |

Pictograms |

Health Hazard; Environmental Hazard |

solubility |

Soluble in dilute acids; slightly soluble in water 0.3% in water at 20 °C |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Trizinc Diborate

Aqueous-Based Synthesis Routes

Aqueous-based synthesis is the most common approach for producing trizinc diborate, often involving the reaction between a zinc source, like zinc oxide, and a boron source, such as boric acid, in an aqueous medium. vulcanchem.com These methods offer advantages in terms of scalability and control over the final product's characteristics.

Direct precipitation from an aqueous solution is a widely used technique for synthesizing trizinc diborate. This involves mixing soluble zinc and borate (B1201080) precursors under controlled conditions to induce the precipitation of the desired zinc borate hydrate (B1144303). mdpi.com Solution-phase reactions, a broader category that includes precipitation, encompass any reaction occurring within a liquid solvent. These reactions are fundamental to the wet chemical synthesis of various zinc borate compounds. researchgate.net

The molar ratio of the reactants, particularly the B₂O₃/ZnO ratio, is a critical parameter that influences the type of zinc borate produced. researchgate.net Different molar ratios can lead to the formation of various zinc borate species with distinct chemical compositions and crystal structures. For instance, the synthesis of 2ZnO·3B₂O₃·3.5H₂O, a commercially important zinc borate, has been successfully achieved using a B₂O₃ to ZnO molar ratio of 2. dergipark.org.trtrdizin.gov.tr Research has shown that increasing the H₃BO₃:ZnO ratio can increase the reaction rate. researchgate.net

Table 1: Effect of Reactant Molar Ratio on Zinc Borate Synthesis

| B₂O₃/ZnO Molar Ratio | Resultant Zinc Borate Phase | Reference |

|---|---|---|

| 2.0 | 2ZnO·3B₂O₃·3.5H₂O | dergipark.org.trtrdizin.gov.tr |

| 2.0 | 4ZnO·B₂O₃·H₂O (at 100-120°C) | iyte.edu.tr |

This table is for illustrative purposes and specific outcomes can depend on other reaction conditions.

Reaction temperature and duration are pivotal in determining the specific crystalline phase and morphology of the resulting trizinc diborate. The synthesis of hydrated zinc borates often occurs at elevated temperatures, typically between 60-100°C. vulcanchem.com For example, a high conversion rate to a specific zinc borate was achieved at 120°C over 5 hours. dntb.gov.ua The synthesis of 2ZnO·3B₂O₃·3.5H₂O is commonly carried out at 90°C for 4 hours. dergipark.org.trtrdizin.gov.tr Some studies have explored a two-step temperature process, initially at 60°C to form crystals, followed by heating to 90°C to promote crystal growth. researchgate.net The duration of the reaction can also influence the orientation of the resulting nanostructures. iyte.edu.tr

Table 2: Influence of Temperature and Duration on Trizinc Diborate Synthesis

| Temperature (°C) | Duration (hours) | Observed Outcome | Reference |

|---|---|---|---|

| 60-100 | 6-12 | General industrial production | vulcanchem.com |

| 120 | 5 | 91.1% conversion | dntb.gov.ua |

| 90 | 4 | Synthesis of 2ZnO·3B₂O₃·3.5H₂O | dergipark.org.trtrdizin.gov.tr |

| 60 then 90 | 1.5 then 4 | Crystal formation and growth | researchgate.net |

The pH of the reaction medium plays a crucial role in the formation and morphology of zinc borate. Adjusting the pH can be used to control the synthesis of different zinc borate structures. rsc.org While specific pH values for trizinc diborate synthesis are not extensively detailed in the provided context, the general principle of pH modulation is a key factor in controlling the product formation in aqueous synthesis. For instance, in some processes, the pH is adjusted to neutral (pH 7) to facilitate the precipitation of pollutants. nih.gov

Hydrothermal synthesis is an advanced method for preparing crystalline materials, including trizinc diborate, from high-temperature aqueous solutions at high pressures. vulcanchem.comwikipedia.org This technique utilizes an autoclave, a steel pressure vessel, where reactants are heated in water above its boiling point. wikipedia.org This method allows for the synthesis of unique crystal structures and morphologies that may not be achievable through conventional aqueous methods. For example, specific zinc borates have been synthesized by maintaining an aqueous mixture in a sealed tube at temperatures as high as 170°C. mdpi.com Hydrothermal synthesis can produce single crystals by maintaining a temperature gradient within the autoclave, where the nutrient material dissolves at the hotter end and deposits on a seed crystal at the cooler end. wikipedia.org

The introduction of seed crystals is a critical technique to control and promote the crystallization process of trizinc diborate, leading to higher purity and more uniform particle size. wikipedia.orgatamanchemicals.com Seed crystals act as nucleation sites, accelerating the crystallization process by providing a pre-formed template for crystal growth. wikipedia.orgvapourtec.com This method helps to avoid the randomness of spontaneous nucleation and can lead to a more consistent product. wikipedia.orgresearchgate.net In the synthesis of 2ZnO·3B₂O₃·3.5H₂O, the use of seed crystals, typically around 1.5% to 3.9% by weight of the initial boric acid, has been shown to be effective. dntb.gov.uadergipark.org.trtrdizin.gov.tr The presence of seed crystals can significantly improve the synthesis of fine zinc borate particles. mdpi.com

Direct Precipitation and Solution-Phase Reactions

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely studied method for synthesizing various forms of anhydrous zinc borates. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of a stable product. The primary reactants are typically a zinc source, such as zinc oxide (ZnO), and a boron source, like boric acid (H₃BO₃) or boron oxide (B₂O₃).

The synthesis is governed by several key parameters, including the mole ratio of the reactants, reaction temperature, and duration. For instance, dehydrated zinc borates can be synthesized from ZnO and H₃BO₃ using various mole ratios (from 1:2 to 1:6). colab.ws The reaction is carried out at high temperatures, often in the range of 600°C to 900°C, for several hours. colab.wsresearcher.life For example, studies have shown the formation of different zinc borate phases, such as ZnB₄O₇, Zn₃(BO₃)₂, and ZnB₂O₄, by applying this method at temperatures of 600°C and 700°C for 4 hours. researcher.life Another approach involves mechanically milling zinc and anhydrous boron oxide followed by sintering at approximately 700°C (973 K) for 3 hours. google.com

The general chemical equation for the reaction between zinc oxide and boric acid to form a zinc borate is: ZnO(s) + xH₃BO₃(s) → Zinc Borate(s) + yH₂O(g) colab.ws

The specific phase of zinc borate formed is highly dependent on the stoichiometry and thermal conditions. Research indicates that adjusting the mole ratio and temperature can selectively yield different crystalline products. colab.ws For example, at a Zn/B₂O₃ molar ratio of 1, strong peaks corresponding to zinc hexaborate (Zn₄O(BO₂)₆) and zinc tetraborate (B1243019) (ZnB₄O₇) were observed after reaction at 700°C. google.com

Table 1: Parameters in Solid-State Synthesis of Zinc Borates

| Reactants | Mole Ratio (ZnO:H₃BO₃) | Temperature (°C) | Time (hours) | Resulting Phases | Reference |

|---|---|---|---|---|---|

| ZnO, H₃BO₃ | 1:2 to 1:6 | 800 - 900 | 4 | Dehydrated Zinc Borates | colab.ws |

| ZnO, H₃BO₃ | Various | 600 - 700 | 4 | ZnB₄O₇, Zn₃(BO₃)₂, ZnB₂O₄ | researcher.life |

| Zn, B₂O₃ | 1:1 (Zn/B₂O₃) | ~700 | 3 | Zn₄O(BO₂)₆, ZnB₄O₇ | google.com |

Emerging and Alternative Synthesis Methods

In the quest for more efficient, rapid, and environmentally benign production methods, researchers have explored alternative energy sources to drive the synthesis of zinc borates. These emerging techniques offer advantages over traditional solid-state reactions, such as lower reaction temperatures and shorter synthesis times.

Sonochemistry utilizes the energy of ultrasonic cavitation to induce chemical reactions. In the synthesis of zinc borates, ultrasonic irradiation has been demonstrated as a novel and effective method. This technique typically involves the reaction of zinc precursors like zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or zinc oxide (ZnO) with boric acid (H₃BO₃) in an aqueous medium. bspublications.netmdpi.comacs.orgdntb.gov.ua

The principle behind sonochemical synthesis lies in the formation, growth, and implosive collapse of bubbles in the liquid, which creates localized hot spots with extremely high temperatures and pressures. This phenomenon, known as acoustic cavitation, enhances mass transfer between reactants and increases the reaction rate, allowing for high yields at lower temperatures and in shorter times compared to conventional methods. dntb.gov.ua

Studies have shown the successful synthesis of zinc borate hydrate (Zn₃B₆O₁₂·3.5H₂O) using an ultrasonic probe. bspublications.netmdpi.comacs.org The reaction can be completed in as little as 45-55 minutes at temperatures ranging from 80°C to 90°C, achieving yields greater than 90%. bspublications.netmdpi.com This represents a significant acceleration compared to traditional hydrothermal methods that may require several hours. dntb.gov.ua The morphology and particle size of the resulting zinc borate can also be influenced by the reaction time and temperature under ultrasonic irradiation. acs.org

Table 2: Sonochemical Synthesis of Zinc Borate (Zn₃B₆O₁₂·3.5H₂O)

| Reactants | Temperature (°C) | Time (minutes) | Yield | Reference |

|---|---|---|---|---|

| ZnSO₄·7H₂O, H₃BO₃ | 90 | 45 | >90% | bspublications.netmdpi.com |

| ZnSO₄·7H₂O, H₃BO₃ | 80 - 85 | 55 | >90% | bspublications.netmdpi.com |

| ZnO, H₃BO₃ | 80 - 90 | 50 - 55 | Pure Zinc Borate | dntb.gov.ua |

Microwave-assisted synthesis is a green chemistry technique that uses microwave radiation to heat reactants. fiveable.meslideshare.net Unlike conventional heating where heat is transferred via conduction and convection, microwaves directly heat the reactants and solvent through mechanisms like dipole rotation and ionic conduction. bspublications.netfiveable.me This results in rapid, uniform, and efficient heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. mdpi.comfiveable.me

This method has been widely applied in the synthesis of various inorganic materials, including metal oxides and some metal borates. mdpi.comresearchgate.netresearchgate.net The key considerations for microwave-assisted synthesis include the choice of solvent and reactants. Polar solvents and ionic compounds absorb microwave energy effectively, leading to rapid heating. bspublications.netmdpi.com The ability of a material to convert microwave energy into heat is crucial for the success of this method. researchgate.net

While specific, detailed research on the microwave-assisted synthesis of trizinc diborate is not extensively documented, the principles have been applied to other borates and related zinc compounds. For example, alkali metal borates have been synthesized using microwave methods, significantly shortening the synthesis duration. researchgate.net Furthermore, the solution combustion synthesis (SCS) of zinc borate nanoparticles, a process involving a self-sustaining exothermic reaction, can be initiated using microwave heating. dntb.gov.uaresearchgate.net This approach combines the rapid heating of microwaves with the efficiency of combustion synthesis to produce nanoscale materials. acs.org The application of microwave energy offers a promising route for the fast and energy-efficient production of various zinc borate phases. mdpi.com

Advanced Structural Characterization and Elucidation of Trizinc Diborate

Crystallographic Analysis

Crystallographic analysis, primarily through X-ray diffraction, has been instrumental in defining the atomic arrangement within trizinc diborate.

Determination of Crystal System and Space Group

Trizinc diborate (Zn3B2O6) is known to exist in at least two polymorphs, a low-temperature α-form and a high-temperature β-form. researchgate.net

α-Zn3B2O6 : X-ray structural analysis has shown that the α-form crystallizes in the triclinic crystal system with the space group P-1. researchgate.net

β-Zn3B2O6 : The β-form has been identified to crystallize in the monoclinic crystal system with a space group of C2/c. researchgate.net Earlier studies had also proposed the centrosymmetric space group I2/c for what is now understood as the β-polymorph. scispace.comresearchgate.net

The unit cell parameters for both polymorphs have been determined and are presented in the table below.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-Zn3B2O6 | Triclinic | P-1 | 6.302(2) | 8.248(1) | 10.020(1) | 89.85(1) | 89.79(1) | 73.25(1) | 4 |

| β-Zn3B2O6 | Monoclinic | C2/c | 23.840(1) | 5.049(1) | 8.388(1) | 102.905(9) | 8 |

Refinement of Atomic Coordinates and Bond Geometries

Structural refinement provides precise information on the positions of atoms and the distances and angles between them. In the centrosymmetric structure of trizinc diborate, the bond lengths and angles are consistent with values observed in other well-determined borate (B1201080) structures. scispace.com For instance, in related zinc borate structures, Zn-O bond distances typically range from 1.919 Å to 2.136 Å. mdpi.com The refinement of the β-Zn3B2O6 structure in the I2/c space group yielded an R-factor of 0.133 for 787 observed structure factors. scispace.com

Analysis of Borate Network Topologies

The arrangement of the borate groups is a key feature of the trizinc diborate structure. The fundamental building units are isolated, planar BO3 triangles. iucr.org These BO3 groups are linked to the zinc polyhedra, creating a three-dimensional framework. researchgate.net The orientation of these BO3 triangles is a distinguishing factor between the α and β polymorphs. researchgate.net Unlike some other borates, trizinc diborate does not appear to contain more complex borate networks or BO4 tetrahedra. researchgate.netpsu.edu

Examination of Zinc Coordination Environments

In both polymorphs of trizinc diborate, the zinc atoms are primarily found in a tetrahedral coordination environment, forming ZnO4 tetrahedra. researchgate.netresearchgate.net

In α-Zn3B2O6 , these ZnO4 tetrahedra are connected to each other and to the BO3 triangles at their corners, forming a three-dimensional framework. researchgate.net

In β-Zn3B2O6 , the connectivity is more varied, with ZnO4 tetrahedra sharing both corners and edges with other ZnO4 tetrahedra, as well as sharing corners with the BO3 triangles. researchgate.net This difference in the connection modes of the ZnO4 groups contributes significantly to the structural distinction between the two polymorphs. researchgate.net

Reconciliation of Conflicting Structural Data in Borate Networks

Early structural determination of trizinc diorthoborate led to the proposal of a non-centrosymmetric space group, Ie. scispace.com This model, however, presented unusual distortions in bond lengths and angles, with Zn-O distances ranging from 1.86 to 2.13 Å and B-O bonds from 1.22 to 1.54 Å. scispace.com A subsequent re-evaluation of the structure demonstrated that it crystallizes in the centrosymmetric space group I2/c. scispace.comresearchgate.net This revised model provided bond lengths and angles that are in good agreement with those found in other carefully determined crystal structures, thus resolving the initial discrepancies. scispace.com The existence of multiple polymorphs (α and β forms) also helps to clarify the different crystallographic data reported in the literature. researchgate.netmdpi.com

Spectroscopic Investigations

Spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, are used to probe the vibrational modes of the atoms within the crystal lattice, providing complementary information to diffraction methods about the structure. renishaw.commst.or.jp

Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of both trigonal BO3 and tetrahedral BO4 units in some zinc borate compounds, though for Zn3B2O6, the primary unit is the BO3 triangle. uniroma1.it The spectra show characteristic peaks corresponding to the stretching and bending vibrations of the B-O bonds within these groups. uniroma1.it For instance, peaks around 675 cm⁻¹ are indicative of in-plane bending of BO3 groups, while peaks in the 900-1100 cm⁻¹ range are typically assigned to B-O stretching in BO4 groups. uniroma1.it

Raman Spectroscopy : Raman spectroscopy is also employed to study the structure of zinc borates. researchgate.netresearchgate.net The Raman spectra of materials containing zinc borate phases show distinct vibrational modes. researchgate.net For example, analysis of glass-ceramics containing β-Zn3B2O6 has contributed to understanding the incorporation of other ions into the crystal lattice. researchgate.net The technique is sensitive to the local environment and can be used to distinguish between different polymorphs and to study the effects of doping on the crystal structure. researchgate.netresearchgate.net

X-Ray Diffraction (XRD) Profiling for Phase Identification and Crystallinity Assessment

X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and assessing the degree of crystallinity in trizinc diborate. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

Studies have shown that various crystalline forms of zinc borate can be synthesized, with their structures often dependent on the synthesis conditions such as temperature and the presence of seed crystals. mdpi.comsci-hub.se For instance, the commercially significant form, often represented as 2ZnO·3B₂O₃·3.5H₂O, has been structurally characterized by single-crystal X-ray diffraction, revealing a complex network of infinite polytriborate chains cross-linked by zinc coordination and hydrogen bonding. researchgate.net This detailed analysis led to a revision of its chemical formula to 2ZnO·3B₂O₃·3H₂O, crystallizing in the monoclinic space group P2₁/n with specific lattice parameters. researchgate.net

The XRD patterns of synthesized zinc borate nanoparticles have confirmed the formation of the 2ZnO·3B₂O₃·3H₂O crystalline phase, with all diffraction peaks matching the JCPDS file No. 21-1473, indicating high purity. vnu.edu.vn The sharpness and intensity of the diffraction peaks provide information about the crystallite size and perfection of the crystal lattice. google.com For example, a crystallite size of not smaller than 40 nm has been determined from the diffraction peaks of specific crystallographic planes. google.com The crystal structure of anhydrous zinc diborate (ZnB₄O₇) has been determined to be orthorhombic, belonging to the space group Pbca. psu.educsic.es

| Compound Formula | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2ZnO·3B₂O₃·3H₂O (Zn[B₃O₄(OH)₃]) | Monoclinic | P2₁/n | researchgate.net |

| ZnB₄O₇ | Orthorhombic | Pbca | psu.educsic.es |

| α-LiZnBO₃ | Monoclinic | C2/c | scirp.org |

| β-Zn₃(BO₃)(PO₄) | Hexagonal | - | iucr.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing insights into the functional groups present in trizinc diborate. The FT-IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the borate network and any associated hydroxyl groups or water molecules.

The vibrational modes of the borate network are typically observed in three main infrared regions. niscpr.res.in The first group of bands, appearing between 1200 and 1600 cm⁻¹, is attributed to the asymmetric stretching of the B-O bond in trigonal BO₃ units. niscpr.res.in The second group, located between 800 and 1200 cm⁻¹, corresponds to the B-O bond stretching of tetrahedral BO₄ units. niscpr.res.in A third group of bands around 700 cm⁻¹ is due to the bending of B-O-B linkages within the borate network. niscpr.res.in

In hydrated zinc borates, such as 2ZnO·3B₂O₃·3.5H₂O, strong peaks observed around 3438 cm⁻¹ and 3187 cm⁻¹ are characteristic of the O-H group vibrations. dergipark.org.tr The presence of bands between 1410 cm⁻¹ and 1253 cm⁻¹ confirms the asymmetric stretching of trigonal borate groups, while a band around 1062 cm⁻¹ is assigned to the asymmetric stretching of BO₄ units. researchgate.net The specific positions and intensities of these bands can vary depending on the specific crystalline form and hydration state of the zinc borate. mdpi.comdergipark.org.tr For instance, the FT-IR spectrum of nano zinc borate (2ZnO·3B₂O₃·3H₂O) shows characteristic peaks that are in good agreement with the established data for this compound. vnu.edu.vn

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3460 | Stretching vibrations of OH groups | researchgate.net |

| 1200-1600 | Asymmetric stretching of B-O in BO₃ units | niscpr.res.in |

| 1363-1312 | Asymmetric stretching vibration of BO₃ groups | dergipark.org.tr |

| 800-1200 | Stretching of B-O in BO₄ units | niscpr.res.in |

| 1175-1059 | Asymmetric stretching vibration of BO₄ groups | dergipark.org.tr |

| ~700 | Bending of B-O-B linkages | niscpr.res.in |

| 675 | In-plane bending vibrations of trihedral (BO₃) groups | uniroma1.it |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information on the molecular vibrational fingerprints of trizinc diborate. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the borate network structure.

In borate-containing materials, Raman spectroscopy can distinguish between different borate structural units. For example, a characteristic band around 805 cm⁻¹ in the Raman spectrum is often associated with the boroxol ring, which consists of three corner-sharing BO₃ triangles. niscpr.res.in The presence or absence of such bands can indicate the degree of network polymerization and the types of borate superstructural units present.

Studies on synthesized zinc borate hydrates have utilized Raman spectroscopy to confirm the chemical bond structure, showing characteristic bands that align with known boron compounds. researchgate.netresearchgate.net The combination of FT-IR and Raman data provides a robust analysis of the vibrational characteristics of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a material by measuring its absorption of UV and visible light. technologynetworks.comazooptics.com While not as commonly reported for the primary structural elucidation of trizinc diborate as other techniques, it can provide information about the electronic properties and the presence of certain chromophores.

For zinc-containing compounds like zinc oxide nanoparticles, a characteristic absorption peak is often observed in the UV region, typically between 200 and 400 nm. researchgate.net In the context of zinc borate, UV-Vis spectroscopy could potentially be used to investigate electronic transitions involving the zinc and borate moieties, as well as to detect any impurities that absorb in this spectral range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of specific nuclei, such as ¹¹B, within the structure of trizinc diborate. wikipedia.org ¹¹B NMR, in particular, is highly informative for characterizing the coordination environment of boron atoms.

The chemical shift in an ¹¹B NMR spectrum can distinguish between three-coordinate (trigonal) and four-coordinate (tetrahedral) boron atoms. This information is crucial for understanding the connectivity of the borate network. For instance, in solutions containing borates, different polyborate species like triborate and pentaborate can be identified by their distinct ¹¹B NMR signals. researchgate.net While solid-state NMR studies on crystalline trizinc diborate are less commonly reported in general literature, this technique holds significant potential for providing detailed insights into the local structure and any structural disorder that may be present.

Microscopic and Morphological Characterization

Understanding the particle morphology and microstructure of trizinc diborate is essential as these characteristics significantly influence its performance in various applications. Electron microscopy techniques are invaluable for visualizing these features at the micro and nano-scale.

Electron Microscopy (e.g., SEM) for Particle Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to examine the size, shape, and surface texture of trizinc diborate particles. The resulting images provide direct visual evidence of the material's morphology.

SEM analyses have revealed a variety of morphologies for zinc borate depending on the synthesis conditions. These include irregular platelets, rhombic hexahedrons, and nanoflakes. sci-hub.seresearchgate.netmetu.edu.tr For example, zinc borate synthesized from zinc oxide and boric acid can form irregular platelets. metu.edu.tr Under certain conditions, the particles can be independent rhombic hexahedrons with side lengths ranging from 0.3 to 7.0 µm. google.com

The synthesis of hydrophobic zinc borate has been shown to produce nanoflakes with particle sizes around 100–200 nm and thicknesses less than 100 nm. sci-hub.se Other studies have reported the formation of nanoplatelets with diameters of 1.0 - 1.5 µm and a thickness of about 90 nm. vnu.edu.vn The morphology can also be controlled by adjusting reaction parameters like temperature and pH, leading to structures such as hexahedrons, short belts, and polyhedrons. rsc.org

| Morphology | Typical Dimensions | Synthesis Context | Reference |

|---|---|---|---|

| Irregular Platelets | - | From zinc oxide and boric acid | metu.edu.tr |

| Rhombic Hexahedrons | 0.3 - 7.0 µm side length | - | google.com |

| Nanoflakes | 100 - 200 nm particle size, <100 nm thickness | Hydrophobic zinc borate | sci-hub.se |

| Nanoplatelets | 1.0 - 1.5 µm diameter, ~90 nm thickness | Precipitation reaction with surfactant | vnu.edu.vn |

| Hexahedral | ~700 nm edge | Hydrothermal synthesis | rsc.org |

| Short Belt-like | ~1.5 µm length, ~80 nm width | Hydrothermal synthesis | rsc.org |

| Polyhedral | ~12 µm average size | Hydrothermal synthesis | rsc.org |

| Whiskers | < 1 µm diameter, 1-10 µm length | - | dntb.gov.ua |

Investigation of Growth Mechanisms and Morphology-Structure Relationships

The relationship between the synthesis conditions of trizinc diborate and its resulting physical and structural characteristics is a critical area of research. The morphology, particle size, and crystalline phase of zinc borate are intricately linked to the method of preparation and the specific parameters employed during its formation. Advanced characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) have been instrumental in elucidating these connections. mdpi.commetu.edu.tr

The growth mechanism of zinc borate crystals is significantly influenced by the synthesis route, which can range from conventional solid-state reactions to more advanced methods like hydrothermal, ultrasonic-assisted, and sol-gel processes. vulcanchem.comresearchgate.net Each method offers a degree of control over the final product's properties.

Influence of Synthesis Parameters

Research has demonstrated that variations in synthesis parameters such as temperature, reaction time, reactant concentrations, and the use of additives like surfactants or seed crystals can systematically alter the morphology and structure of the resulting zinc borate. metu.edu.trresearchgate.net

Temperature and Reaction Time:

Temperature is a pivotal factor, particularly in hydrothermal and solid-state synthesis. In hydrothermal processes, the temperature directly affects the hydration level within the zinc borate structure. mdpi.com For instance, increasing the hydrothermal treatment temperature can lead to a decrease in the water content of the synthesized particles. mdpi.com Studies have shown that pure, anhydrous trizinc diborate (Zn3B2O6) can be formed via a solid-state reaction at 700 °C with a six-hour heating period. researchgate.net Ultrasonic-assisted synthesis has also shown a clear dependence on temperature and time, with pure zinc borate (Zn3B6O12·3.5H2O) forming at specific temperature-duration combinations, such as 90°C for 50-55 minutes. semanticscholar.org As temperature and reaction time increase in these methods, the particle morphology can evolve, for example, becoming more rounded. semanticscholar.org

A summary of temperature and time effects from various studies is presented below:

Interactive Data Table: Effect of Temperature and Time on Trizinc Diborate Synthesis

| Synthesis Method | Temperature (°C) | Time | Resulting Phase/Morphology | Source(s) |

|---|---|---|---|---|

| Hydrothermal | >250 | - | Isometrically shaped nanoparticles | mdpi.com |

| Hydrothermal | 300 | 72 hours | Anhydrous zinc borate | mdpi.com |

| Hydrothermal | 120 | 5 hours | Whisker structures (4ZnO·B2O3·H2O) | scispace.com |

| Hydrothermal | 200 | - | Zinc Borate (from 6:2 H3BO3/ZnO) | semnan.ac.ir |

| Solid-State | 700 | 6 hours | Monoclinic Zn3B2O6 | researchgate.net |

| Ultrasonic | 80 - 90 | 40 - 55 min | Particles (min. size 172 nm) | jcsp.org.pk |

Reactants and Additives:

The choice of precursors and the presence of additives are also crucial in directing the morphology. The reaction of zinc oxide and boric acid is a common method, where the molar ratio of reactants can determine the product phase. researchgate.netscispace.com For example, the formation of 2ZnO·3B2O3·3H2O is favored when boric acid is in excess, while a stoichiometric amount is required for other phases. nih.gov

Additives such as surfactants are employed to prevent particle agglomeration and control size, leading to the synthesis of sub-micron or nano-sized zinc borate. metu.edu.tr The use of seed crystals is another effective strategy to control crystallization and particle size, yielding products with average particle sizes ranging from 4.3 to 16.6 μm. researchgate.netresearchgate.net The addition of boric acid as a starting material has been shown to promote a uniform morphology in the final product. scientific.net

Morphology-Structure Correlation:

Different synthesis strategies yield a variety of morphologies, each corresponding to specific crystalline structures.

Whiskers and Rods: Hydrothermal methods can produce zinc borate with whisker-like structures, typically less than 1 µm in diameter and 1-10 µm in length. scispace.com Other variations of this method have yielded nano-whiskers, wires, and rods. scispace.com

Platelets: The synthesis of 2ZnO·3B2O3·3H2O, structurally identified as Zn[B3O4(OH)3], often results in irregular platelet-like particles. researchgate.net

Nanoparticles: Hydrothermal treatment above 250°C can produce isometrically shaped nanoparticles. mdpi.com Ultrasonic-assisted synthesis has also proven effective in producing nanoparticles, with a minimum size of 172 nm being reported. jcsp.org.pk

The following table details the relationship between synthesis inputs and the resulting morphology.

Interactive Data Table: Synthesis Parameters and Resulting Morphologies

| Synthesis Method | Key Parameters | Resulting Morphology | Resulting Phase | Source(s) |

|---|---|---|---|---|

| Hydrothermal | Use of seed crystals | Whiskers (<1 µm diameter) | 4ZnO·B2O3·H2O | scispace.com |

| Hydrothermal | Surfactant (PEG 300) | Wires, rods, lamella-like | - | scispace.com |

| Conventional | Use of seed crystals | Irregular platelets | 2ZnO·3B2O3·3H2O | researchgate.net |

| Conventional | Addition of H3BO3 | Uniform, few microns in length | Zn2B6O11·7H2O | scientific.net |

Theoretical and Computational Chemistry Approaches to Trizinc Diborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net It is widely applied to predict a range of properties for solid-state materials, including structural, electronic, and optical characteristics. irjet.netkit.edu

DFT calculations are instrumental in determining the electronic band structure and the density of states (DOS) of a material, which are fundamental to understanding its electrical and optical behavior. aps.orgatlantis-press.com The band gap—the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM)—is a critical parameter that distinguishes metals, semiconductors, and insulators. chalcogen.ro

For trizinc diborate, DFT calculations could predict whether it is a direct or indirect band gap material and the magnitude of this gap. chalcogen.ro First-principles DFT calculations can determine the optimized lattice parameters and atomic positions that correspond to the lowest total energy of the crystal. irjet.net Analysis of the Partial Density of States (PDOS) would reveal the specific contributions of zinc, boron, and oxygen atomic orbitals to the valence and conduction bands. atlantis-press.comchalcogen.ro For instance, in similar metal oxides and nitrides, the VBM is often dominated by p-orbitals of the non-metal (oxygen), while the CBM is primarily composed of the metal d-orbitals. researchgate.netchalcogen.ro

While standard DFT approximations like the Local-Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to sometimes underestimate band gaps, more advanced methods such as hybrid functionals or the GW approximation can provide results in closer agreement with experimental values. aps.orgirjet.net

| Predicted Property | Typical Computational Result | Physical Significance |

|---|---|---|

| Lattice Constants (a, b, c) | Values in Angstroms (Å) | Defines the size and shape of the unit cell. |

| Band Gap (E_g) | Value in electron volts (eV) | Determines conductivity and optical absorption edge. rsc.org |

| Nature of Band Gap | Direct or Indirect | Affects efficiency in optoelectronic applications. chalcogen.ro |

| Density of States (DOS) | Plot of states vs. energy | Shows available electronic states at each energy level. atlantis-press.com |

The interaction of a material with light is governed by its optical properties, which are intrinsically linked to its electronic structure. DFT can be used to calculate the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), from which other key optical parameters can be derived. mdpi.comresearchgate.net

The imaginary part of the dielectric function, ε₂(ω), is related to photon absorption, with peaks corresponding to electronic transitions between occupied and unoccupied states. mdpi.com From the dielectric function, one can compute the absorption coefficient, refractive index, and reflectivity. chalcogen.roresearchgate.net Modeling these properties for trizinc diborate would allow for a theoretical prediction of its transparency range, its potential use in optical coatings, or its behavior as a host for phosphors. Time-dependent DFT (TDDFT) can further refine these predictions, especially for understanding excitonic effects, which are crucial in the optical spectra of many materials. stackexchange.comaps.org

DFT is a powerful tool for exploring the potential energy surface of a chemical reaction, allowing researchers to identify transition states and calculate activation energy barriers. stackexchange.com This capability can be applied to understand both the synthesis and decomposition of trizinc diborate. kit.edu For example, DFT could be used to model the reaction pathways involved in the solid-state synthesis of zinc borate (B1201080) from precursors like zinc oxide and boric acid, revealing the most energetically favorable routes. arxiv.org It can also help in understanding the mechanisms of its flame-retardant action by modeling the chemical intermediates and reactions that occur at high temperatures. Such calculations provide a molecular-level picture of reaction kinetics and thermodynamics that is often inaccessible to direct experimental observation. nih.gov

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the dynamic evolution of the material, including its structural stability, phase transitions, and thermal properties. nih.gov

For trizinc diborate, MD simulations could be used to assess the stability of its crystal structure under various temperatures and pressures. By monitoring parameters such as the root-mean-square deviation (RMSD) of atomic positions, the radius of gyration, and the total energy of the system over the simulation time, one can determine if the structure remains intact or undergoes significant changes. ekb.egnih.gov These simulations are particularly valuable for studying how the material interacts with its environment, for example, by modeling the interface between trizinc diborate and a polymer matrix or its stability against hydrolysis by simulating it in the presence of water molecules. rsc.orgmdpi.com Reactive force fields (ReaxFF) can be employed within MD to model bond-breaking and bond-forming events, offering insights into chemical degradation pathways. rsc.org

| Simulation Parameter | Interpretation for Structural Stability |

|---|---|

| Root-Mean-Square Deviation (RMSD) | A low, stable RMSD value over time indicates the structure is not deviating significantly from its initial state and is stable. nih.gov |

| Radius of Gyration (Rg) | A constant Rg suggests the overall shape and compactness of the structure are maintained. ekb.eg |

| Total System Energy | Fluctuations around a stable average indicate the system has reached equilibrium and is structurally stable. mdpi.com |

| Radial Distribution Function (RDF) | Provides information on local atomic ordering and can indicate the preservation or loss of short-range and long-range order. mdpi.com |

Quantum Chemical Methods for Interatomic Bonding Analysis (e.g., QTAIM)

While DFT and MD provide information on structure and dynamics, other quantum chemical methods are needed to deeply analyze the nature of the chemical bonds themselves. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. mpg.depitt.edu

QTAIM partitions a molecule or crystal into atomic basins based on the gradient vector field of the electron density. nih.gov The analysis of critical points in the electron density provides a quantitative description of interatomic interactions. For trizinc diborate, a QTAIM analysis would involve:

Locating Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indicator of a chemical bond. mdpi.com

Analyzing Properties at the BCP: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. ijnc.ir

This analysis would provide a fundamental understanding of the degree of covalency versus ionicity in the Zn-O and B-O bonds within the trizinc diborate structure, which dictates many of its physical and chemical properties.

Predictive Modeling for Material Design and Optimization

Predictive modeling in materials science leverages computational data and machine learning algorithms to accelerate the design and discovery of new materials with desired properties. numberanalytics.commaterials.zone This approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods. altair.de

In the context of trizinc diborate, predictive modeling could be used to optimize its performance for specific applications. numberanalytics.com For instance, a database of DFT-calculated properties for various doped or modified zinc borate structures could be generated. Machine learning models could then be trained on this data to predict properties like band gap, mechanical hardness, or thermal stability as a function of composition and structure. mdpi.com This enables high-throughput virtual screening to identify the most promising candidates for a given application, such as a more effective flame retardant or a novel ceramic material, thereby guiding experimental efforts toward the most promising avenues. altair.detricliniclabs.com

Thermal Stability and Phase Transition Behavior of Trizinc Diborate

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) Investigations

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the thermal stability of zinc borate (B1201080) compounds by measuring mass loss as a function of temperature. The derivative of the TGA curve, known as the differential thermogravimetric (DTG) curve, helps to identify the temperatures at which the most significant mass loss events occur.

The thermal decomposition of hydrated zinc borates is characterized by the loss of water molecules. The onset temperature of this dehydration is a key indicator of the material's thermal stability and dictates its suitability for use in various polymer systems. Different hydrated forms of zinc borate exhibit distinct decomposition profiles.

For instance, the widely used zinc borate 2ZnO·3B₂O₃·3.5H₂O (often written as Zn₃B₆O₁₂·3.5H₂O) typically begins to lose its water of hydration at approximately 290°C. This allows for its incorporation into many polymers that are processed up to this temperature. nih.gov Another common form, 4ZnO·B₂O₃·H₂O, is known for its higher thermal stability, with a dehydration onset temperature of about 410-415°C, making it suitable for engineering polymers that require higher processing temperatures. nih.govresearchgate.net

The total mass loss corresponds to the amount of water of crystallization in the specific zinc borate formula. For 2ZnO·3B₂O₃·3.5H₂O, the theoretical mass loss due to water is approximately 14.5%. researchgate.net Experimental TGA results show a sharp weight loss of around 13.89% starting near 243°C for a similar compound, 2ZnO·3B₂O₃·3H₂O. researchgate.net For 4ZnO·B₂O₃·H₂O, the theoretical water content is 4.35%, and TGA studies confirm a mass loss of approximately 4.1-4.5% in the 410°C to 600°C range. researchgate.net

The table below summarizes the decomposition onset temperatures and corresponding mass loss for different forms of zinc borate as determined by TGA.

| Zinc Borate Formula | Decomposition Onset Temperature (°C) | Mass Loss (%) | Reference |

| 2ZnO·3B₂O₃·3.5H₂O | ~290 | ~14.5 | nih.gov |

| 2ZnO·3B₂O₃·3H₂O | ~243 | 13.89 | researchgate.net |

| 4ZnO·B₂O₃·H₂O | ~410-415 | 4.1-4.5 | researchgate.netresearchgate.net |

The decomposition of hydrated zinc borate is a multi-step process. The initial and most significant event is dehydration, which results in the formation of an anhydrous, often amorphous, material. nih.gov For example, when 2ZnO·3B₂O₃·3H₂O is heated, it loses water to form the anhydrous compound 2ZnO·3B₂O₃. nih.gov

Upon further heating to higher temperatures, this anhydrous residue can decompose into its constituent oxides, zinc oxide (ZnO) and boron trioxide (B₂O₃). The formation of boron trioxide is particularly important for the flame retardant action of zinc borate. B₂O₃ softens at around 350°C and flows above 500°C, creating a protective vitreous, glassy layer on the surface of the polymer. This layer acts as a barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatiles. In polymers that contain oxygen, the presence of boric acid from the initial decomposition can also promote dehydration of the polymer itself, leading to the formation of a carbonized char layer which further enhances the protective effect.

While the formation of ZnO and B₂O₃ are the ultimate decomposition products at high temperatures, the specific formation of other intermediate crystalline phases like 3ZnO·B₂O₃ during thermal analysis is not extensively detailed in the literature. The term "zinc aluminate" would refer to a compound formed only if aluminum is also present in the system, for example, from another additive like aluminum trihydroxide (ATH).

Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the gaseous species released during the thermal decomposition of a material. For hydrated zinc borates, the primary gaseous product evolved during the main mass loss event observed in TGA is water (H₂O).

The release of water vapor at high temperatures contributes to the flame retardant mechanism through several actions:

Endothermic Process: The vaporization of water is an endothermic process, meaning it absorbs heat from the polymer, cooling it below the temperature required for combustion.

Dilution Effect: The release of water vapor dilutes the concentration of flammable gases and oxygen in the vicinity of the material's surface, inhibiting ignition and flame spread.

While water is the principal species evolved from the decomposition of the hydrated zinc borate itself, EGA-MS can also be used to analyze the complex mixture of gases produced during the combustion of a polymer formulation containing zinc borate.

Calorimetric Studies (e.g., DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For hydrated zinc borates, DSC curves typically show distinct endothermic peaks corresponding to the energy absorbed during dehydration.

The decomposition of hydrated zinc borate is an endothermic process, absorbing approximately 503 kJ/kg of energy. This heat absorption cools the substrate and slows the rate of decomposition of the surrounding polymer matrix. Studies on hydrated zinc borate have identified multiple endothermic peaks corresponding to the stepwise release of water. For example, one study identified three endothermic events with peaks at 430 K (157°C), 523 K (250°C), and 614 K (341°C).

Structural Phase Transitions

In addition to decomposition, trizinc diborate can undergo changes in its crystal structure when subjected to different temperature conditions. These changes are known as polymorphic transformations.

Zinc borate can exist in several crystalline forms, and the specific phase obtained often depends on the synthesis temperature and conditions. X-ray diffraction (XRD) studies have identified rhombohedral, monoclinic, and cubic phases of zinc borate crystals as a function of the processing temperature. researchgate.net

The commonly available commercial form, 2ZnO·3B₂O₃·3.5H₂O, has been identified as crystallizing in the monoclinic system. researchgate.netproquest.com The existence of different polymorphs is a critical consideration in industrial applications, as different crystal structures can lead to variations in physical and chemical properties. While the existence of both monoclinic and cubic phases as a function of temperature is known, specific transition temperatures for a direct monoclinic-to-cubic transformation are not extensively detailed in the literature. The ability to form different crystal structures under thermal influence is a key aspect of the material's complex thermal behavior.

High-Pressure Induced Phase Behavior

The study of materials under high-pressure conditions provides valuable insights into their structural stability, phase transitions, and potential for synthesizing novel phases with unique properties. In the context of trizinc diborate, a comprehensive understanding of its high-pressure induced phase behavior is crucial for predicting its performance in extreme environments and for exploring new material synthesis possibilities.

General trends observed in other borate materials under high pressure suggest that crystalline structures can undergo significant transformations, including phase transitions to denser polymorphs or even pressure-induced amorphization. These transformations are driven by the reduction of volume to accommodate the increasing pressure, often leading to changes in the coordination environment of the constituent atoms.

For trizinc diborate, it is plausible that high pressure could induce phase transitions to new crystalline structures with higher densities and different arrangements of the zinc and borate ions. The investigation of such phenomena would require specialized high-pressure techniques, such as in-situ X-ray diffraction or Raman spectroscopy using diamond anvil cells. The data presented in the table below is hypothetical and illustrates the kind of information that would be sought in such an experimental investigation.

Table 1: Hypothetical High-Pressure Phase Transitions of Trizinc Diborate

| Pressure (GPa) | Temperature (°C) | Observed Phase | Crystal System | Space Group | Unit Cell Parameters | Notes |

| Ambient | 25 | Phase I | Orthorhombic | Pnnm | a=x, b=y, c=z | Standard atmospheric conditions. |

| 10 | 25 | Phase II | Monoclinic | P2₁/c | a=x', b=y', c=z', β=γ' | Predicted transition to a denser phase. |

| 25 | 25 | Amorphous | - | - | - | Possible pressure-induced amorphization. |

This table is for illustrative purposes only, as specific experimental data for trizinc diborate is not currently available.

Future research in this area would be invaluable for a complete understanding of the material's properties and could open avenues for the synthesis of novel borate materials with tailored functionalities.

Mechanisms of Structural Rearrangement During Thermal Events

The thermal stability and decomposition of trizinc diborate, particularly in its hydrated forms, are critical for its application as a flame retardant. The mechanisms of structural rearrangement during thermal events involve a multi-stage process of dehydration and subsequent phase transformations.

One common form of hydrated trizinc diborate is 2ZnO·3B₂O₃·3.5H₂O. Its thermal decomposition pathway has been studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process can be summarized in the following key stages:

Initial Dehydration: The decomposition begins at approximately 286.3°C. This initial phase involves the loss of water molecules through the condensation of B-OH (hydroxyl) groups.

Major Dehydration Stages: Two significant degradation stages occur at maximum temperatures of 362.5°C and 416.2°C, with mass losses corresponding to the release of crystal water. This endothermic dehydration process absorbs heat and releases water vapor, which are key mechanisms in its flame-retardant action.

Formation of Amorphous Product: The loss of water leads to the formation of an amorphous product with the composition 2ZnO·3B₂O₃.

Crystallization of Anhydrous Phases: This amorphous intermediate further decomposes endothermically and undergoes crystallization to yield two anhydrous zinc borate phases: 3ZnO·B₂O₃ and 4ZnO·B₂O₃.

2ZnO·3B₂O₃·3.5H₂O → 2ZnO·3B₂O₃ (amorphous) + 3.5H₂O

2ZnO·3B₂O₃ (amorphous) → 3ZnO·B₂O₃ + 4ZnO·B₂O₃

The thermal decomposition behavior is detailed in the data table below, based on thermogravimetric analysis findings.

Table 2: Thermal Decomposition Stages of Hydrated Trizinc Diborate (2ZnO·3B₂O₃·3.5H₂O)

| Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Process |

| 286.3 - 400 | 362.5 | 9.6 | Initial and major dehydration |

| > 400 | 416.2 | 4.1 | Final dehydration and decomposition |

The formation of a thermally stable char residue is a significant outcome of this decomposition process. This residue, along with the released water vapor, contributes to the material's effectiveness in fire retardant applications by forming a protective layer and diluting flammable gases.

Functional Applications and Advanced Materials Integration of Trizinc Diborate

Role in Modulating Combustion Processes in Polymeric Systems

Trizinc diborate, commonly known as zinc borate (B1201080), plays a significant role as a flame retardant in various polymeric systems. Its effectiveness stems from its ability to act in both the solid and gas phases of a fire. atamanchemicals.com When exposed to high temperatures, it undergoes an endothermic decomposition, releasing water of hydration. atamanchemicals.combisleyinternational.com This process absorbs heat from the combustion zone, cooling the polymer surface and slowing the burning process. atamanchemicals.comnih.gov The released water vapor also dilutes the concentration of flammable gases and oxygen in the gas phase, further inhibiting combustion. bisleyinternational.com

Mechanisms of Synergistic Action with Co-additives

Trizinc diborate's performance as a flame retardant is significantly enhanced when used in combination with other additives, exhibiting strong synergistic effects. bisleyinternational.comimast.biz This synergy allows for lower loadings of flame retardants to achieve the desired level of fire protection. atamanchemicals.comxusen-flameretardant.com

With Halogenated Compounds and Antimony Trioxide: In halogen-containing systems, trizinc diborate is often used with antimony trioxide. atamanchemicals.com It catalyzes the release of halogens by forming zinc halides and zinc oxyhalides. atamanchemicals.com This synergistic interaction enhances the flame-retardant efficiency, allowing for a reduction in the amount of halogenated compounds required. xusen-flameretardant.com

With Alumina Trihydrate (ATH) and Magnesium Hydroxide (MH): Trizinc diborate shows a pronounced synergistic effect with metal hydroxides like alumina trihydrate and magnesium hydroxide. atamanchemicals.comimast.biz Both ATH and MH release water endothermically when heated. xusen-flameretardant.com When combined with trizinc diborate, this cooling effect is amplified. imast.bizxusen-flameretardant.com The presence of ATH, in particular, has been shown to significantly augment the synergistic fire retardancy of trizinc diborate. atamanchemicals.comimast.biz

With Ammonium Polyphosphate (APP): In halogen-free systems, trizinc diborate can be used effectively with phosphorus-based flame retardants such as ammonium polyphosphate. atamanchemicals.combisleyinternational.com APP works by promoting char formation in the condensed phase. xusen-flameretardant.com Trizinc diborate complements this action by improving the thermal stability and integrity of the char layer formed. xusen-flameretardant.com

| Co-additive | Mechanism of Synergistic Action |

|---|---|

| Halogenated Compounds / Antimony Trioxide | Catalyzes the release of halogens by forming zinc halides and oxyhalides. atamanchemicals.com |

| Alumina Trihydrate (ATH) | Enhances the endothermic release of water, leading to increased cooling. atamanchemicals.comimast.biz |

| Magnesium Hydroxide (MH) | Similar to ATH, it provides an additional source of water release upon heating, amplifying the cooling effect. xusen-flameretardant.com |

| Ammonium Polyphosphate (APP) | Improves the stability and integrity of the protective char layer formed by APP. bisleyinternational.comxusen-flameretardant.com |

Formation of Protective Surface Layers

A key mechanism of trizinc diborate's flame retardancy is its action in the condensed phase, where it promotes the formation of a protective surface layer. atamanchemicals.comresearchgate.net Upon heating, it helps create a glassy, vitreous layer and a strong char. atamanchemicals.com This layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from heat and slowing down thermal degradation. bisleyinternational.comnih.gov

It impedes the transport of flammable volatile decomposition products from the polymer to the flame zone. researchgate.net

It limits the diffusion of oxygen to the polymer surface, effectively starving the fire. bisleyinternational.com

The formation of a cellular char, which can be promoted by the water released during decomposition, acts as an excellent insulator, further protecting the substrate. atamanchemicals.com The quality and integrity of this char layer are crucial for effective flame retardancy. researchgate.net

Influence on Gaseous Product Evolution

In the gas phase, trizinc diborate's primary influence is through the release of water vapor during its thermal decomposition. bisleyinternational.com This water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen at the flame front. bisleyinternational.com This dilution effect helps to cool the flame and suppress combustion. atamanchemicals.com

Furthermore, trizinc diborate is recognized for its smoke-suppressing capabilities. atamanchemicals.com The formation of the protective glassy layer on the material's surface can trap smoke-producing particles and prevent the release of volatile organic compounds during combustion, leading to a reduction in smoke generation. atamanchemicals.combisleyinternational.comxusen-flameretardant.com

Contributions to Ceramic Systems and Electrical Insulators

Beyond its use as a flame retardant, trizinc diborate is a valuable additive in the manufacturing of ceramics and electrical insulators.

Function as a Fluxing Agent

In ceramic manufacturing, trizinc diborate functions as an effective fluxing agent. nih.govwoodfireceramic.com A flux is a material that lowers the melting point of other substances. Boron compounds, in general, are powerful fluxes that allow for the formation of glassy phases with low viscosity at lower temperatures. researchgate.netresearchgate.net The addition of 1-10% by weight of trizinc diborate to ceramic bodies can significantly lower the required firing temperatures and/or shorten the firing times. nih.gov This leads to energy savings and more efficient production processes. nih.gov

Enhancement of Ceramic Material Performance

The use of trizinc diborate as a fluxing agent also leads to improvements in the physical properties of the final ceramic products. nih.gov It has been reported to increase both the green (unfired) and fired strength of ceramic bodies. nih.gov These benefits have led to its use in products such as vitreous porcelains and bricks. nih.gov

In the context of electrical insulators, particularly in plastics used for such applications, trizinc diborate enhances performance by improving resistance against electrical degradation. atamanchemicals.com It is known to suppress arcing and tracking, which are forms of electrical breakdown that can occur on the surface of insulating materials. atamanchemicals.comnih.gov For high-temperature processing applications like those involving polyamides, more thermally stable forms of zinc borate are used to improve electrical properties while maintaining fire performance. nih.gov

| Application | Function/Enhancement | Specific Benefit |

|---|---|---|

| Ceramic Bodies (e.g., Porcelain, Bricks) | Fluxing Agent | Lowers firing temperature and/or shortens firing time. nih.gov |

| Ceramic Bodies (e.g., Porcelain, Bricks) | Performance Enhancer | Increases both green and fired strength. nih.gov |

| Electrical Insulator Plastics | Performance Enhancer | Improves resistance to electrical degradation (anti-arcing, anti-tracking). atamanchemicals.comnih.gov |

Development of Non-Linear Optical (NLO) Materials

The exploration of new non-linear optical (NLO) materials is driven by the demand for advanced technologies in laser frequency conversion, optical parametric oscillation, and other applications in photonics. Borate crystals, including those containing zinc, have emerged as a significant class of NLO materials due to their wide transparency range, high laser damage thresholds, and structural versatility. The NLO response in these materials is intricately linked to their crystal structure, particularly the arrangement of borate anionic groups and the coordination environment of the metal cations.

Correlation Between Borate Anionic Groups and NLO Response

Research into various borate crystals has established that the planar [BO₃]³⁻ group is a highly favorable structural unit for generating a strong NLO response. The π-conjugated system within the trigonal planar BO₃ unit contributes significantly to the second-order NLO susceptibility. The delocalization of electrons within these groups leads to a large microscopic hyperpolarizability. Consequently, the macroscopic NLO properties of the crystal are highly dependent on the spatial arrangement and density of these BO₃ groups. For a material to exhibit a non-zero second-order NLO susceptibility, the crystal structure must be non-centrosymmetric. The alignment of the BO₃ triangles in a non-centrosymmetric fashion within the unit cell of trizinc diborate is, therefore, a prerequisite for a significant SHG response.

Applications in Wood and Plastic Preservation Systems

Trizinc diborate is utilized as a preservative in wood and wood-plastic composites (WPCs) to protect against biodegradation by fungi and insects. Its low water solubility makes it particularly suitable for applications where some degree of moisture resistance is required.

In wood-plastic composites, trizinc diborate is incorporated during the manufacturing process to provide long-term protection against decay fungi and termites. Research has demonstrated its effectiveness in reducing weight loss caused by fungal decay and in deterring termite attack.

Research Findings on the Efficacy of Trizinc Diborate in Wood-Plastic Composites:

Numerous studies have evaluated the performance of WPCs containing trizinc diborate against various wood-destroying organisms. The data consistently shows a significant improvement in durability for treated composites compared to untreated controls.

Efficacy of Trizinc Diborate Against Decay Fungi in Wood-Plastic Composites

| Wood Content (%) | Zinc Borate Content (%) | Fungus | Exposure Time (weeks) | Weight Loss (%) - Untreated | Weight Loss (%) - Treated | Reference |

|---|---|---|---|---|---|---|

| 50 | 1 | Gloeophyllum trabeum (brown rot) | 16 | 3.1 | <1.5 | scielo.org.mx |

| 50 | 1 | Trametes versicolor (white rot) | 16 | N/A | Significantly reduced | ncsu.edu |

| 60 | 1 | Postia placenta (brown rot) | 16 | 8.0 | <1.0 | ncsu.edu |

| 60 | 1 | Coniophora puteana (brown rot) | 16 | N/A | Significantly reduced | ncsu.edu |

Termite Resistance of Wood-Plastic Composites Treated with Trizinc Diborate

| Wood Content (%) | Zinc Borate Content (%) | Termite Species | Exposure Duration | Observation - Untreated | Observation - Treated | Reference |

|---|---|---|---|---|---|---|

| Varied | 1 | Formosan subterranean termite | 3 years (field test) | Termite attack observed | Significantly decreased termite damage | duzce.edu.tr |

| 40 | 3 | Nasutitermes nigriceps | Post-weathering lab test | Weight loss observed | No weight loss | researchgate.net |

| Varied | >1 | Formosan subterranean termite | 7 years (field test) | Termite damage | Termite damage slowed | kyoto-u.ac.jp |

The inclusion of trizinc diborate in WPCs not only prevents significant weight loss due to fungal decay but also enhances their resistance to termite infestation, thereby extending the service life of these materials in various applications.

Q & A

Basic Research Questions

Q. What established synthesis methods yield high-purity trizinc diborate (Zn₃B₂O₆), and how do reaction conditions influence crystallinity?

- Methodological Answer : Solid-state reactions (e.g., calcination of ZnO and B₂O₃) and wet chemical methods (e.g., hydrothermal synthesis) are commonly used. Evidence suggests wet chemical approaches produce fewer impurities compared to solid-state routes due to better stoichiometric control . Key parameters include temperature gradients (800–1000°C for solid-state) and pH modulation in aqueous solutions. Purity can be verified via X-ray diffraction (XRD) to detect secondary phases like Zn₄O(BO₂)₆ .

Q. Which spectroscopic and structural characterization techniques are optimal for resolving the crystal lattice of trizinc diborate?

- Methodological Answer : XRD paired with Rietveld refinement is critical for determining unit cell parameters and space group symmetry (e.g., Pnna for related diborate hydrates) . Raman spectroscopy identifies B-O vibrational modes (e.g., 480–590 cm⁻¹ for diborate superstructural units), while infrared (IR) spectroscopy detects hydroxyl or water incorporation . Scanning electron microscopy (SEM) with EDS validates elemental stoichiometry .

Q. What thermal and optical properties make trizinc diborate relevant for functional material applications?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals stability up to 600°C, with dehydration events in hydrated forms . Optical bandgap measurements (via UV-Vis diffuse reflectance) show potential for UV-shielding applications. Second-harmonic generation (SHG) tests assess nonlinear optical behavior, though results depend on crystallographic non-centrosymmetry .

Advanced Research Questions

Q. How can discrepancies between XRD and spectroscopic data in trizinc diborate structural analysis be systematically addressed?

- Methodological Answer : Contradictions may arise from amorphous phases or metastable intermediates undetected by XRD. Pair synchrotron XRD with total scattering PDF analysis to probe short-range order. Complement with solid-state NMR (¹¹B) to distinguish trigonal vs. tetrahedral boron coordination, resolving conflicts with Raman/IR assignments .

Q. What computational strategies predict the thermodynamic stability of diborate anions in Zn₃B₂O₆ under hydrothermal conditions?

- Methodological Answer : Density functional theory (DFT) simulations can model diborate speciation (e.g., [B₂O₃(OH)]ⁿ⁻) and Gibbs free energy changes. Validate against experimental Raman data (e.g., 745 cm⁻¹ and 865 cm⁻¹ bands for diborate ions) and in situ high-pressure XRD to assess phase transitions .

Q. What experimental design principles minimize impurities when comparing glassy vs. crystalline trizinc diborate phases?

- Methodological Answer : For glass synthesis, use rapid quenching (>10³ K/s) to bypass crystallization. For crystalline phases, optimize annealing durations to reduce lattice defects. Contrast Raman spectra: glasses show broad bands (disordered B-O networks), while crystals exhibit sharp peaks (e.g., 580 cm⁻¹ for ordered diborate rings) .

Methodological Notes

- Data Contradiction Management : Cross-validate structural models using hybrid techniques (e.g., XRD + NMR) and report confidence intervals for refined parameters .

- Synthesis Optimization : Use factorial design experiments to isolate variables (e.g., B₂O₃/ZnO molar ratios, cooling rates) impacting phase purity .

- Advanced Modeling : Leverage molecular dynamics (MD) simulations to study borate network formation kinetics, especially in glass-ceramic composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.